molecular formula C19H21Cl2FN2OS B2860389 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-01-8

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

Cat. No. B2860389
CAS RN: 338422-01-8
M. Wt: 415.35
InChI Key: YYILJCASTDQTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, more commonly known as FK506, is a macrolide immunosuppressant drug and has been used to treat a variety of conditions related to the immune system since its discovery in 1984. FK506 is a small molecule with a molecular weight of 822.2 g/mol and is composed of two rings, one of which is a piperazine ring. FK506 has a variety of uses, from treating autoimmune diseases such as rheumatoid arthritis and psoriasis, to organ transplantation and cancer treatments. It is also used to help prevent graft rejection after organ transplantation and to treat various skin diseases.

Scientific Research Applications

Analytical Chemistry Applications

Chromatographic Analysis Techniques

The study by El-Sherbiny et al. (2005) demonstrates the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride (FLZ) and its degradation products. This highlights the compound's relevance in the development of analytical methods for drug quality control and stability testing (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Pharmaceutical Research

Antimicrobial Activity

Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides, showcasing the compound's utility in generating new molecules with potential antibacterial and antifungal activities. This suggests its role in the discovery of novel antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Antitumor Activity

The research by Naito et al. (2005) on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes for their cytotoxic activity against tumor cell lines further exemplifies the compound's application in developing new cancer therapeutics (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Material Science

Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized fluorescent logic gates based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group. These compounds demonstrate the potential for developing smart materials with applications in sensing and information processing (Gauci & Magri, 2022).

Metabolism and Pharmacokinetics

The study by Jiang et al. (2007) on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208) in rat plasma and tissues by LC-MS/MS underscores the importance of such compounds in understanding drug metabolism and pharmacokinetic profiles, crucial for the development of new drugs (Jiang, Ling, Han, Li, & Cui, 2007).

properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2FN2OS/c20-17-2-1-3-18(21)19(17)26-13-16(25)12-23-8-10-24(11-9-23)15-6-4-14(22)5-7-15/h1-7,16,25H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYILJCASTDQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

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